Molecular Weight and Lipinski Compliance Advantage
The target compound (CAS 2034492-75-4) possesses a molecular weight of 295.3 g·mol⁻¹, which is 19–21% lower than the nearest commercially available halogenated analogs within the same chemotype: the 2‑trifluoromethylbenzamide congener (363.3 g·mol⁻¹) and the 2‑bromobenzamide congener (374.2 g·mol⁻¹) [1][2]. All three compounds share an identical benzofuran‑hydroxypropyl core and differ only by the substituent on the benzamide phenyl ring. The lower molecular weight of the unsubstituted benzamide places it more favorably within Lipinski’s Rule of Five (MW < 500), potentially improving passive permeability and oral absorption compared to the heavier halogenated analogs [3]. This difference is not marginal: the trifluoromethyl analog is ~23% heavier, and the bromo analog is ~27% heavier, which can affect compound developability in lead optimization campaigns.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 295.3 g·mol⁻¹ |
| Comparator Or Baseline | N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide: 363.3 g·mol⁻¹; N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide: 374.2 g·mol⁻¹ |
| Quantified Difference | Target compound is 68.0 g·mol⁻¹ (18.7%) lighter than the trifluoromethyl analog; 78.9 g·mol⁻¹ (21.1%) lighter than the bromobenzamide analog. |
| Conditions | Calculated from molecular formulas: C₁₈H₁₇NO₃ (target), C₁₉H₁₆F₃NO₃ (CF₃ analog), C₁₈H₁₆BrNO₃ (Br analog). |
Why This Matters
Lower molecular weight is a critical parameter for fragment-based drug discovery and lead optimization, as it provides more room for subsequent chemical elaboration without violating Lipinski rules; procurement of the lower-MW unsubstituted benzamide as a starting scaffold enables more design flexibility than its heavier congeners.
- [1] N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide (CAS 2034600-33-2) – Chemical and Physical Properties. Kuujia Chemical Database. URL: https://www.kuujia.com/cas-2034600-33-2.html. View Source
- [2] N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide (CAS 2034276-91-8) – Chemical and Physical Properties. Kuujia Chemical Database. URL: https://www.kuujia.com/cas-2034276-91-8.html. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
